molecular formula C10H12O2S B14811554 2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one

2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one

Cat. No.: B14811554
M. Wt: 196.27 g/mol
InChI Key: VGGRLHWSHSMGDH-UHFFFAOYSA-N
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Description

2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one is a complex organic compound with a unique structure that includes both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-acetylbenzoate with dimethyl malonate in the presence of a base such as potassium carbonate (K2CO3) under solvent-free conditions or in acetonitrile . The reaction proceeds through a tandem addition/cyclization mechanism to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thioethers or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A common solvent with similar sulfur-oxygen interactions.

    Thioethers: Compounds with sulfur atoms bonded to carbon atoms, similar to the reduced forms of 2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one.

    Sulfoxides and sulfones: Oxidized forms of sulfur-containing compounds.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

InChI

InChI=1S/C10H12O2S/c1-13(2,12)8-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

VGGRLHWSHSMGDH-UHFFFAOYSA-N

Isomeric SMILES

C[S+](=O)(C)/C=C(/C1=CC=CC=C1)\[O-]

Canonical SMILES

C[S+](=O)(C)C=C(C1=CC=CC=C1)[O-]

Origin of Product

United States

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